molecular formula C17H13ClN2OS2 B2608745 2-(5-chlorothiophen-2-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 921839-22-7

2-(5-chlorothiophen-2-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide

Cat. No. B2608745
CAS RN: 921839-22-7
M. Wt: 360.87
InChI Key: UPIBBPUXIHYKHO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a naphtho-thiazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thiophene and naphtho-thiazole rings are aromatic, implying the compound could have significant resonance stability. The acetamide group could participate in hydrogen bonding, influencing its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the acetamide group. The thiophene ring, for instance, might undergo electrophilic aromatic substitution. The acetamide group could be involved in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings and the acetamide group could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Activity Evaluation

Compounds structurally related to 2-(5-chlorothiophen-2-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide have been synthesized and evaluated for their potential in scientific research, particularly focusing on their antitumor, antibacterial, and anti-inflammatory activities.

  • Antitumor Activity : Derivatives of benzothiazole, bearing different heterocyclic ring systems, have been synthesized and evaluated for their antitumor activity against various human tumor cell lines. These studies suggest the significance of the structural motifs in benzothiazole derivatives for anticancer activity, highlighting the potential use of similar compounds in cancer research (Yurttaş, Tay, & Demirayak, 2015).

  • Antibacterial and Anti-inflammatory Activities : Other studies have focused on the synthesis of acetamide derivatives with modifications at the thiazole unit, showing significant antibacterial and anti-inflammatory activities. This line of research indicates the broad spectrum of biological activities that compounds similar to 2-(5-chlorothiophen-2-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide may possess, which can be explored for therapeutic and scientific applications (Sunder & Maleraju, 2013).

Structural Analysis and Properties

The structural analysis and determination of physical properties such as pKa values of similar compounds have been conducted to understand their chemical behavior and potential applications in scientific research.

  • pKa Determination : The pKa values of certain benzothiazole acetamide derivatives have been determined, providing insight into their acid-base properties, which are crucial for understanding their interaction with biological molecules. This research demonstrates the importance of such structural analyses in developing compounds with desired biological or chemical properties (Duran & Canbaz, 2013).

  • Crystal Structures : Crystal structure analysis of thiazole-containing acetamides has been performed to elucidate their molecular geometry, which is fundamental for the design of compounds with specific biological or chemical functions. This type of study supports the potential application of structurally related compounds in materials science and pharmacology (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Mechanism of Action

Without specific biological or pharmacological studies, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if it’s intended for use as a drug .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c18-14-8-6-11(22-14)9-15(21)19-17-20-16-12-4-2-1-3-10(12)5-7-13(16)23-17/h1-4,6,8H,5,7,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIBBPUXIHYKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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